![molecular formula C9H17NO4S B2983922 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid CAS No. 477858-29-0](/img/structure/B2983922.png)
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid
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Overview
Description
“2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid” is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 . It is used in proteomics research .
Physical and Chemical Properties The compound has a melting point of 227-229 degrees Celsius . The IUPAC name for this compound is 2-(1,1-dioxido-4-thiomorpholinyl)benzoic acid .
Scientific Research Applications
Analytical Chemistry Applications
Elisa Gracia-Moreno et al. (2015) developed a method for the quantitative determination of five hydroxy acids in wines and other alcoholic beverages, showcasing the importance of precise analytical techniques for flavor and aroma compound analysis in food and beverage products. Such methodologies could be relevant for analyzing the presence and concentration of 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid in various matrices (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthetic Chemistry Applications
Research by H. Estermann and D. Seebach (1988) on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position demonstrates the potential for creating enantiomerically pure compounds, which could be applied to synthesizing derivatives of 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid for pharmaceutical or material science applications (Estermann & Seebach, 1988).
Material Science Applications
T. Rohwerder and R. Müller (2010) discuss the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon, highlighting the importance of green chemistry and biotechnological approaches in producing chemical building blocks. This research suggests a potential pathway for environmentally friendly synthesis methods for related compounds, including 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-methylbutanoic acid, from renewable sources (Rohwerder & Müller, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-7(2)8(9(11)12)10-3-5-15(13,14)6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFROBWBWLBKUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid |
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